molecular formula C22H32O2 B12425502 Promestriene-d3

Promestriene-d3

Cat. No.: B12425502
M. Wt: 331.5 g/mol
InChI Key: IUWKNLFTJBHTSD-DGLXHAEHSA-N
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Description

. It is a deuterated form of promestriene, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of promestriene.

Preparation Methods

Promestriene-d3 is synthesized using a multi-step process that involves the modification of estradiol. The synthesis begins with the preparation of estradiol-propyl ether using the Williamson synthesis method. Sodium hydride is used as an alkaline catalyst, and methyl iodide is employed as a reagent to introduce the methoxy group at the 17β position . The deuterium atoms are incorporated during the synthesis to produce the deuterated form of promestriene.

Chemical Reactions Analysis

Promestriene-d3 undergoes various chemical reactions, including:

Scientific Research Applications

Promestriene-d3 is widely used in scientific research for various applications:

Mechanism of Action

Promestriene-d3 exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets and pathways involved include the activation of the estrogen receptor pathway, which regulates various physiological processes such as cell growth, differentiation, and reproduction .

Comparison with Similar Compounds

Promestriene-d3 is unique compared to other similar compounds due to its deuterated nature. Similar compounds include:

Properties

Molecular Formula

C22H32O2

Molecular Weight

331.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-methoxy-13-methyl-3-(3,3,3-trideuteriopropoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1/i1D3

InChI Key

IUWKNLFTJBHTSD-DGLXHAEHSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC)C

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C

Origin of Product

United States

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